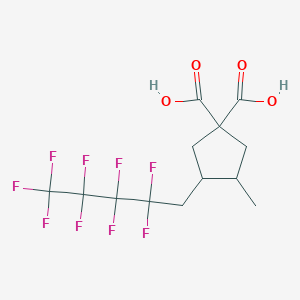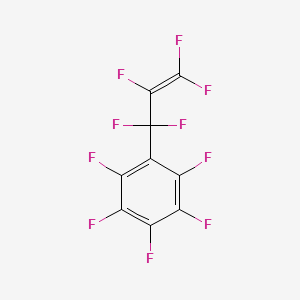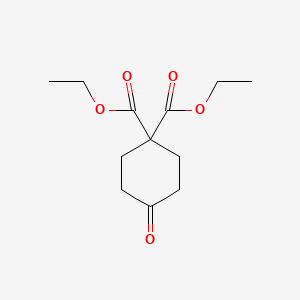
N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide is a chemical compound that belongs to the class of heterocyclic compounds, which are known for their diverse biological activities. The compound is characterized by the presence of a 5-chloro-2-methoxyphenyl group and a phenoxybutanamide moiety. This structure suggests potential for interaction with various biological targets, including enzymes like lipoxygenase.
Synthesis Analysis
The synthesis of related N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives has been reported . These derivatives were synthesized through a multi-step process starting with various phenyl/aryl/aralkyl/heterocyclic organic acids. These acids were converted into esters, then hydrazides, followed by 5-substituted-1,3,4-oxadiazol-2-thiols, and finally reacted with N-(5-chloro-2-methoxyphenyl)-4-bromobutanamide in the presence of N,N-dimethylformamide (DMF) and sodium hydride (NaH) to yield the target compounds. The synthesis route indicates a complex process requiring careful control of reaction conditions to achieve the desired products.
Molecular Structure Analysis
The molecular structure of the synthesized N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives was confirmed using various spectroscopic techniques, including 1H-NMR, IR, and mass spectral data . These techniques are crucial for determining the structure and confirming the identity of the synthesized compounds. The presence of the 1,3,4-oxadiazol ring and the butanamide linkage are key structural features that could influence the compound's biological activity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of the derivatives of this compound are characterized by nucleophilic substitution and condensation reactions . The use of DMF and NaH suggests that the reactions may involve deprotonation steps and the formation of intermediates that are susceptible to nucleophilic attack. The final reaction step likely involves the displacement of a bromine atom by the thiol group of the 1,3,4-oxadiazol-2-thiol, forming the final butanamide derivative.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of such compounds can generally be inferred from their structure. The presence of chloro, methoxy, and phenoxy groups can affect the compound's polarity, solubility, and reactivity. The compound's stability, melting point, and boiling point would be influenced by the presence of the heterocyclic and butanamide groups. These properties are essential for understanding the compound's behavior in biological systems and its potential as a pharmaceutical agent.
Applications De Recherche Scientifique
Lipoxygenase Inhibition
N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide and its derivatives have been synthesized and evaluated as inhibitors of the lipoxygenase enzyme. These compounds have demonstrated moderate activities when compared to the reference standard, Baicalein, indicating potential applications in medical research and drug development, especially in the context of inflammatory diseases where lipoxygenase plays a crucial role (Aziz‐ur‐Rehman et al., 2016).
Antibacterial Activity
A series of novel derivatives containing the this compound moiety have been synthesized and evaluated for their antibacterial properties. These derivatives have shown significant activity against various bacterial strains, suggesting the compound's potential as a framework for developing new antibacterial agents. One particular derivative exhibited substantial efficacy against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae, underlining the potential of these compounds in addressing antibiotic resistance and infection control (Rai et al., 2009).
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-3-15(22-13-7-5-4-6-8-13)17(20)19-14-11-12(18)9-10-16(14)21-2/h4-11,15H,3H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURYXTNHXWGLGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC(=C1)Cl)OC)OC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387332 |
Source


|
| Record name | N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6126-03-0 |
Source


|
| Record name | N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-Methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1305811.png)

![4-[5-(4-Fluoro-phenyl)-3-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid](/img/structure/B1305816.png)




![2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B1305826.png)
![4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxylic acid](/img/structure/B1305829.png)
![2-Oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1305830.png)


